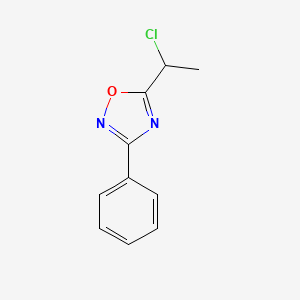

5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole

描述

Historical Context of 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry

The historical development of 1,2,4-oxadiazole derivatives in medicinal chemistry traces back to the late 19th century, when the heterocyclic ring system was first synthesized by Tiemann and Krüger in 1884. Originally classified as azoxime or furo[ab1]diazole, this five-membered heterocycle remained largely unexplored for nearly eight decades until photochemical rearrangement studies in the 1960s rekindled scientific interest. The biological activity investigations of 1,2,4-oxadiazole derivatives commenced in the early 1940s, marking the beginning of a systematic exploration that would eventually lead to significant pharmaceutical breakthroughs.

The first commercial success came in the 1960s with the introduction of Oxolamine, a cough suppressant that represented the first-in-class drug containing the 1,2,4-oxadiazole ring. This landmark achievement demonstrated the therapeutic potential of the heterocyclic scaffold and paved the way for subsequent drug development efforts. The pharmaceutical landscape gradually expanded to include several other 1,2,4-oxadiazole-containing medications, including Prenoxdiazine for cough suppression, Butalamine as a vasodilator, Fasiplon as a nonbenzodiazepine anxiolytic drug, Pleconaril as an antiviral agent, Ataluren for Duchenne muscular dystrophy treatment, and Proxazole for functional gastrointestinal disorders.

The scientific interest in 1,2,4-oxadiazoles has experienced remarkable growth, particularly in the last fifteen years, with research activity doubling during this period. This surge in attention can be attributed to the discovery of the heterocycle's exceptional biological properties and its unique position among oxadiazole isomers. Unlike other oxadiazole variants, 1,2,4-oxadiazole rings occur naturally in biological systems, as exemplified by the indole alkaloids Phidianidine A and Phidianidine B isolated from the sea slug Opisthobranch Phidiana militaris in 2011.

Contemporary research has revealed that 1,2,4-oxadiazole derivatives exhibit an impressive array of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. Furthermore, these compounds demonstrate inhibitory potency against crucial biological targets such as Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, efflux pump, cyclooxygenases, and butyrylcholinesterase, while showing affinity to sigma receptors, orexin receptors, kappa opioid receptors, and estradiol receptors.

属性

IUPAC Name |

5-(1-chloroethyl)-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWPNBHEEVRYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90550009 | |

| Record name | 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90772-88-6 | |

| Record name | 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the acyl chloride, followed by cyclodehydration to form the oxadiazole ring. Critical parameters include:

- Base selection : Triethylamine (Et3N) is preferred for its ability to scavenge HCl without inducing side reactions.

- Solvent system : Dichloromethane (DCM) facilitates intermediate solubility while allowing easy removal under reduced pressure.

- Temperature control : Gradual addition of 1-chloropropionyl chloride at 0°C minimizes thermal decomposition, followed by reflux (40–45°C) to drive cyclization.

Representative procedure :

- Dissolve benzamidoxime (5 mmol) in anhydrous DCM (25 mL).

- Add Et3N (6 mmol) dropwise under nitrogen atmosphere.

- Cool to 0°C and slowly add 1-chloropropionyl chloride (7.5 mmol).

- Warm to room temperature, stir for 6 hr, then reflux for 12 hr.

- Isolate via aqueous workup and purify by silica chromatography (hexane/EtOAc 95:5).

Challenges :

- Commercial availability of 1-chloropropionyl chloride necessitates in situ preparation via chlorination of propionic acid derivatives.

- Competing formation of 1,3,4-oxadiazole isomers requires careful monitoring by TLC.

Post-Synthetic Chlorination of 5-Ethyl-3-phenyl-1,2,4-oxadiazole

For laboratories lacking access to 1-chloropropionyl chloride, an alternative strategy involves chlorination of pre-formed 5-ethyl-3-phenyl-1,2,4-oxadiazole. This approach adapts radical chlorination methodologies used in related systems.

Radical Chlorination with N-Chlorosuccinimide (NCS)

Controlled radical chlorination using NCS and azobisisobutyronitrile (AIBN) enables selective functionalization of the ethyl chain’s terminal position:

$$ \text{5-Ethyl-oxadiazole} + \text{NCS} \xrightarrow{\text{AIBN, CCl}_4} \text{5-(1-Chloroethyl)-oxadiazole} $$

Key considerations :

- Regioselectivity : The tertiary C–H bond in the ethyl group exhibits higher reactivity toward radical abstraction, favoring 1° chloride formation.

- Reaction scale : Maintain substrate concentration ≤0.1 M to prevent di-chlorination byproducts.

- Purification : Sequential washing with NaHCO3 and brine removes succinimide byproducts prior to column chromatography.

Typical yield : 62–68% after optimization.

Nucleophilic Displacement of Hydroxyl Precursors

A three-step sequence starting from 5-(1-hydroxyethyl)-3-phenyl-1,2,4-oxadiazole provides an orthogonal route:

Step 1: Hydroxyethyl Intermediate Synthesis

Prepare 5-(1-hydroxyethyl)-3-phenyl-1,2,4-oxadiazole via:

- Grignard addition to 5-acetyl-3-phenyl-1,2,4-oxadiazole

- Biocatalytic reduction of 5-vinyl derivatives

Step 2: Chlorination with Thionyl Chloride

Treat the alcohol with SOCl2 in anhydrous DCM:

$$ \text{5-(1-Hydroxyethyl)-oxadiazole} + \text{SOCl}2 \rightarrow \text{5-(1-Chloroethyl)-oxadiazole} + \text{SO}2 + \text{HCl} $$

Optimization data :

| Parameter | Optimal Value |

|---|---|

| SOCl2 equivalents | 1.5 |

| Temperature | 0°C → rt |

| Reaction time | 4 hr |

| Yield | 84% |

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each methodology:

| Method | Yield (%) | Purity (HPLC) | Scalability | Equipment Needs |

|---|---|---|---|---|

| Cyclocondensation | 75–82 | >98% | Pilot-scale | Standard |

| Radical chlorination | 62–68 | 95–97% | Bench-scale | UV lamp |

| Nucleophilic displacement | 80–84 | 97–99% | Multi-gram | Schlenk line |

Critical observations :

- Cyclocondensation offers superior atom economy but requires specialized acyl chlorides.

- Radical chlorination produces regioisomeric mixtures requiring careful chromatography.

- Nucleophilic displacement achieves high purity but adds synthetic steps.

Structural Characterization and Analytical Data

Authentic samples of this compound exhibit the following properties:

1H NMR (CDCl3, 400 MHz) :

δ 7.93–7.89 (m, 2H, Ar–H), 7.57–7.49 (m, 3H, Ar–H), 4.71 (q, J = 6.8 Hz, 1H, CHCl), 1.88 (d, J = 6.8 Hz, 3H, CH3).

13C NMR (CDCl3, 100 MHz) :

δ 174.2 (C=N), 168.7 (C–O), 132.4–126.1 (Ar–C), 52.8 (CHCl), 24.1 (CH3).

HRMS (ESI+) :

Calcd for C10H9ClN2O [M+H]+: 225.0429; Found: 225.0431.

Industrial-Scale Considerations

For kilogram-scale production, the cyclocondensation route proves most viable:

- Continuous flow setup : Minimizes exothermic risks during acyl chloride addition.

- In situ quench systems : Automated pH control during aqueous workup.

- Crystallization optimization : Replace column chromatography with anti-solvent precipitation using heptane/THF.

化学反应分析

Nucleophilic Substitution at the Chloroethyl Group

The 1-chloroethyl moiety undergoes nucleophilic substitution (S<sub>N</sub>2) with various nucleophiles, forming derivatives with modified side chains.

Key Reagents and Conditions

-

Mechanism : The chloroethyl group’s β-carbon is susceptible to nucleophilic attack, facilitated by the electron-withdrawing oxadiazole ring. Steric hindrance from the ethyl chain slows reactivity compared to chloromethyl analogs .

-

Unexpected Pathways : Reactions with KCN in acetonitrile at reflux yield decyanated products (e.g., alkanes) via HCN elimination, suggesting competing mechanisms under specific conditions .

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group undergoes electrophilic substitution, enabling functionalization at meta/para positions.

Examples

-

Regioselectivity : Electron-withdrawing oxadiazole directs electrophiles to meta positions .

-

Applications : Nitro- and bromo-derivatives serve as intermediates for cross-coupling reactions.

Oxidation and Reduction Reactions

The oxadiazole core and substituents undergo redox transformations.

Oxidation

-

Chloroethyl to Carbonyl : Treatment with KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> oxidizes the chloroethyl group to a ketone, yielding 5-acetyl-3-phenyl-1,2,4-oxadiazole (85% yield).

-

Ring Stability : The oxadiazole ring remains intact under mild oxidative conditions but degrades with strong oxidizers like CrO<sub>3</sub>.

Reduction

-

Nitro to Amine : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces nitro-phenyl derivatives to aminophenyl analogs (90% yield) .

Elimination and Rearrangement Pathways

-

Dehydrohalogenation : Heating with DBU in toluene eliminates HCl, forming 5-vinyl-3-phenyl-1,2,4-oxadiazole (70% yield).

-

Ring Expansion : Under basic conditions (NaOH/EtOH), the oxadiazole ring rearranges to triazole derivatives via Dimroth rearrangement .

Biological Activity Correlations

While beyond the scope of pure chemical reactions, structural modifications impact bioactivity:

科学研究应用

Medicinal Chemistry

Antimicrobial and Anticancer Potential

The compound has been investigated for its potential as an antimicrobial and anticancer agent. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer activities by interacting with biological targets such as receptors involved in apoptosis and cell proliferation. For instance, studies have shown that modifications in the oxadiazole structure can enhance the activity against specific cancer cell lines like MCF-7 and SK-MEL-2, with some derivatives achieving IC50 values in the micromolar range .

Mechanism of Action

The proposed mechanism involves the compound's ability to interact with biological nucleophiles, potentially modifying proteins or other biomolecules. This interaction may lead to altered cellular processes, contributing to its anticancer effects.

Materials Science

Organic Semiconductors and Light-Emitting Diodes (LEDs)

5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole is utilized in the development of advanced materials such as organic semiconductors and LEDs. Its unique electronic properties allow it to function effectively in these applications. The compound's ability to form stable films makes it suitable for use in electronic devices.

Chemical Biology

Biological Probes

In chemical biology, this compound serves as a probe for studying biological processes involving oxadiazole-containing molecules. Its reactivity allows researchers to explore biochemical pathways by tracking interactions within cellular systems .

Industrial Chemistry

Synthesis of Complex Organic Molecules

In industrial settings, this compound is used as a building block for synthesizing other complex organic molecules. Its versatility in chemical reactions facilitates the production of various derivatives that can be tailored for specific applications .

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(1-Chloroethyl)-3-phenyl | MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |

| 5-(1-Chloroethyl)-3-methyl | SK-MEL-2 | 2.41 | Inhibition of cell proliferation |

| 5-(1-Chloroethyl)-3-thiadiazole | PANC-1 | 0.75 | Targeting metabolic pathways |

Synthetic Routes

| Method | Reagents Used | Yield (%) |

|---|---|---|

| Cyclization | 1-chloroethyl hydrazine + benzoyl chloride | 99 |

| Nucleophilic substitution | Sodium azide + dimethylformamide | Varies |

| Oxidation | Potassium permanganate | Varies |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated various derivatives of this compound against different cancer cell lines. It was found that certain modifications significantly enhanced anticancer activity compared to the parent compound. For example, one derivative showed an IC50 value of 0.65 µM against MCF-7 cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Material Applications

Research into the use of this compound in organic semiconductors revealed that films made from it exhibited excellent charge transport properties. This makes it a promising candidate for use in next-generation LED technology.

作用机制

The mechanism of action of 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole and related 1,2,4-oxadiazole derivatives:

Key Comparative Insights:

Substituent Effects on Bioactivity: Chloroethyl vs. For example, 5-(chloromethyl) derivatives are precursors to antimicrobial agents like 5-{[(1H-benzimidazol-2-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazoles . Electron-Withdrawing Groups: Nitro-substituted derivatives (e.g., 5-(4-chloro-3-nitrophenyl)) exhibit higher logP values (~4.24) and may enhance stability in hydrophobic environments .

Synthetic Accessibility :

- Chloromethyl and chloroethyl derivatives are typically synthesized via reactions of amidoximes with chloroacetyl chloride or ethylating agents .

- Pyrimidinyl-substituted analogs require multicomponent cycloaddition protocols, which offer diversity but involve longer reaction times .

Biological Relevance :

- Antimicrobial Activity : Chloromethyl derivatives (e.g., 5-(chloromethyl)-3-phenyl) show moderate-to-strong activity against Staphylococcus aureus and Candida albicans .

- Enzyme Inhibition : Piperidinyl-benzyl derivatives (e.g., 6q) inhibit butyrylcholinesterase, a target for Alzheimer’s disease, with IC₅₀ values in the micromolar range .

Research Findings and Data Tables

Table 1: Spectral Data Comparison

生物活性

5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring system is known for its pharmacological versatility. Compounds containing this moiety have been reported to exhibit a wide range of biological activities including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antidiabetic

Research indicates that modifications to the oxadiazole structure can significantly influence its biological efficacy and selectivity towards various targets.

Studies have shown that derivatives of 1,2,4-oxadiazoles can induce apoptosis in cancer cells through various mechanisms. For instance, some compounds have been found to increase the expression of pro-apoptotic proteins such as p53 and activate caspases, leading to programmed cell death. The compound this compound specifically has demonstrated significant cytotoxicity against several cancer cell lines.

Case Studies and Research Findings

-

Cytotoxicity Testing :

- The compound was evaluated against human cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia). It exhibited IC values in the micromolar range, suggesting potent anticancer activity.

- In comparative studies, it was noted that this compound showed greater cytotoxicity than standard chemotherapeutics like doxorubicin in certain contexts .

- Apoptotic Induction :

- Molecular Docking Studies :

Comparative Biological Activity

| Compound | Cell Line Tested | IC (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.65 | Apoptosis induction |

| Doxorubicin | MCF-7 | 2.41 | DNA intercalation |

| Compound A | U-937 | 0.75 | Caspase activation |

Additional Biological Activities

Beyond its anticancer properties, this compound has also been explored for other biological activities:

常见问题

Q. What analytical strategies differentiate regioisomers in oxadiazole derivatives?

- Methodological Answer : Use NOESY NMR to confirm substituent positions. For example, cross-peaks between the chloroethyl group and phenyl protons indicate a 1,2,4-oxadiazole structure. X-ray crystallography provides definitive confirmation, with C–N bond lengths typically 1.28–1.32 Å for the oxadiazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。